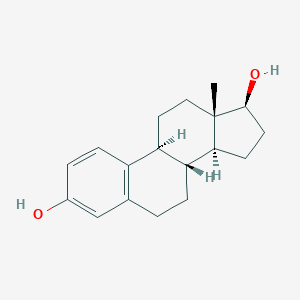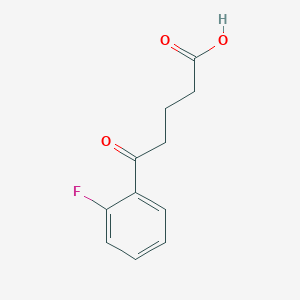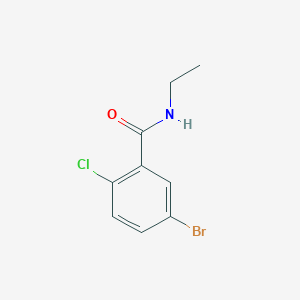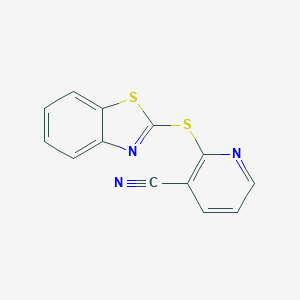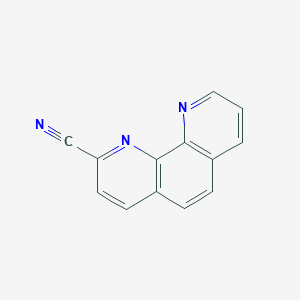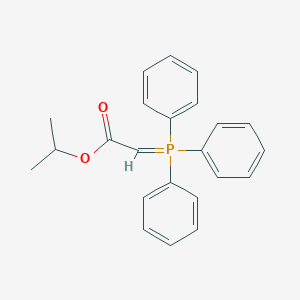
(Isopropyloxycarbonylmethylene)triphenylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropyloxycarbonylmethylene)triphenylphosphorane is a research chemical with the molecular formula C23H23O2P . It has a molecular weight of 362.41 and contains a total of 49 atoms; 23 Hydrogen atoms, 23 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .
Molecular Structure Analysis
The molecule contains a total of 51 bonds; 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 aliphatic ester .Physical And Chemical Properties Analysis
(Isopropyloxycarbonylmethylene)triphenylphosphorane has a molecular weight of 362.41 . It contains 23 Hydrogen atoms, 23 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Organic Chemistry
Synthesis of Unsaturated Sugars :
- (Isopropyloxycarbonylmethylene)triphenylphosphorane is used in the synthesis of unsaturated sugars. The reaction with 2,3:4,5-di-O-isopropylidene aldehydo-L-arabinose produces corresponding unsaturated sugars, providing a route for a one-carbon chain extension in carbohydrates (Tronchet, Doelker, & Baehler, 1969).
Organometallic Synthons :
- The compound's utility in synthesizing organometallic compounds is highlighted through its application in the preparation of tetraene—Fe(CO)3 complexes (Goldschmidt & Bakal, 1979).
Synthesis of Cyclopentenones :
- It reacts with 1,2-diacylethylenes to yield cyclopentenones in a single operation, which is further applicable in the synthesis of optically active cyclopentenone (Hatanaka, Ishida, Tanaka, & Ueda, 1996).
Synthesis of alpha,beta-Unsaturated Phosphonates :
- The Wittig reagent variant of (Isopropyloxycarbonylmethylene)triphenylphosphorane facilitates the synthesis of alpha,beta-unsaturated phosphonates, highlighting its versatility (Xu, Flavin, & Xu, 1996).
Bioorganic Chemistry and Medicinal Chemistry Applications
- Antitumor Compounds Synthesis :
- (Isopropyloxycarbonylmethylene)triphenylphosphorane is involved in synthesizing derivatives of vinblastine-type alkaloids, which are a class of antitumor compounds (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Analytical and Structural Chemistry
Preparation of Ketenes :
- The compound is used in the preparation of (Triphenylphosphoranylidene)ketene, showcasing its role in the synthesis of complex organic molecules (Schobert, 2005).
Structural Studies :
- Its reaction with 3,3-diphenylindan-1,2-dione leads to various diastereomers, aiding in the understanding of reaction mechanisms and structural assignments of new compounds (Osman & El-Samahy, 2007).
Propiedades
IUPAC Name |
propan-2-yl 2-(triphenyl-λ5-phosphanylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQMHHOLXMJJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isopropyloxycarbonylmethylene)triphenylphosphorane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

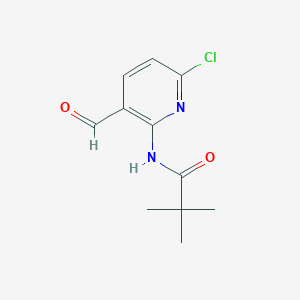
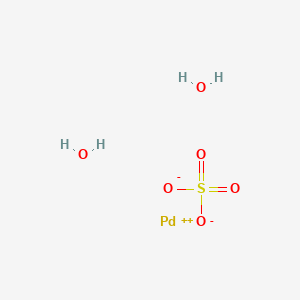
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)
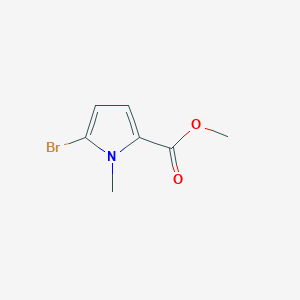
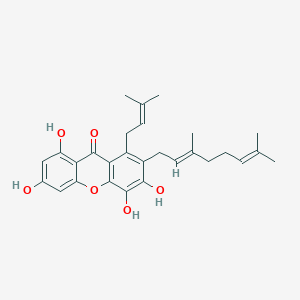
![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
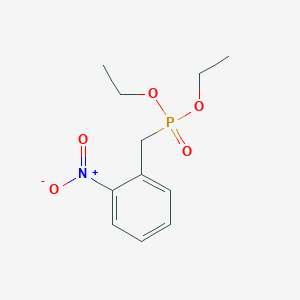
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
